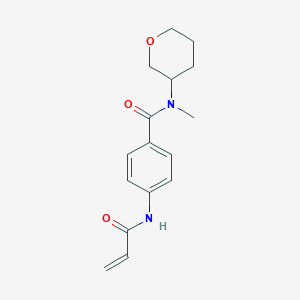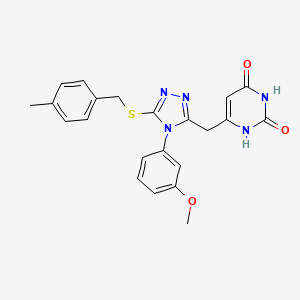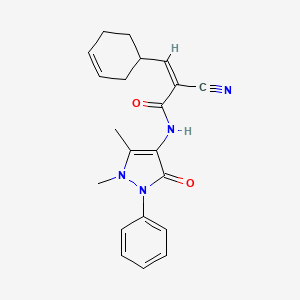
4-(trifluoromethyl)benzyl 4-(1H-indol-3-yl)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Trifluoromethyl)benzyl 4-(1H-indol-3-yl)butanoate is a synthetic organic compound that features both an indole and a trifluoromethylbenzyl group. The indole moiety is a common structural motif in many natural products and pharmaceuticals, known for its diverse biological activities. The trifluoromethyl group is often introduced to enhance the metabolic stability and bioavailability of compounds.
Méthodes De Préparation
The synthesis of 4-(trifluoromethyl)benzyl 4-(1H-indol-3-yl)butanoate typically involves the esterification of 4-(trifluoromethyl)benzyl alcohol with 4-(1H-indol-3-yl)butanoic acid. This reaction can be catalyzed by various reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions to yield the desired ester . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact.
Analyse Des Réactions Chimiques
4-(Trifluoromethyl)benzyl 4-(1H-indol-3-yl)butanoate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and bases like sodium hydride (NaH). Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
4-(Trifluoromethyl)benzyl 4-(1H-indol-3-yl)butanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications due to the presence of the indole moiety, which is known for its pharmacological activities.
Industry: Utilized in the development of new materials and as a precursor in various chemical processes.
Mécanisme D'action
The mechanism of action of 4-(trifluoromethyl)benzyl 4-(1H-indol-3-yl)butanoate involves its interaction with various molecular targets and pathways. The indole moiety can bind to multiple receptors, influencing biological processes such as cell signaling and gene expression. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, contributing to its overall biological activity .
Comparaison Avec Des Composés Similaires
4-(Trifluoromethyl)benzyl 4-(1H-indol-3-yl)butanoate can be compared with other indole derivatives and trifluoromethyl-substituted compounds. Similar compounds include:
Indole-3-acetic acid: A plant hormone with a similar indole structure.
4-(Trifluoromethyl)benzyl alcohol: Shares the trifluoromethylbenzyl group but lacks the indole moiety.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with an indole structure.
The uniqueness of this compound lies in the combination of the indole and trifluoromethylbenzyl groups, which can confer distinct biological and chemical properties .
Propriétés
IUPAC Name |
[4-(trifluoromethyl)phenyl]methyl 4-(1H-indol-3-yl)butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3NO2/c21-20(22,23)16-10-8-14(9-11-16)13-26-19(25)7-3-4-15-12-24-18-6-2-1-5-17(15)18/h1-2,5-6,8-12,24H,3-4,7,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCCJJDOIYYDAIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCCC(=O)OCC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-(4-fluorophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2652061.png)
![(E)-5-chloro-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2652064.png)
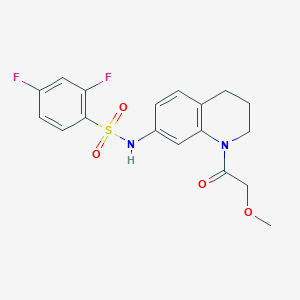



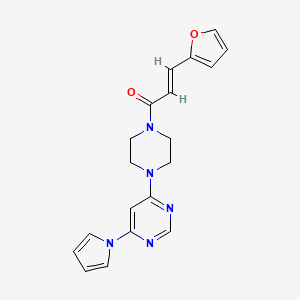

![3-(2-methylpropyl)-1'-prop-2-ynylspiro[1H-quinazoline-2,4'-piperidine]-4-one](/img/structure/B2652075.png)
![3-(7-Isopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid](/img/structure/B2652077.png)
![N-(4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2652078.png)
